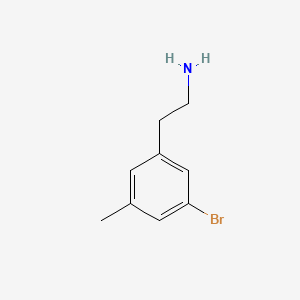
2-(3-Bromo-5-methylphenyl)ethanamine
Description
2-(3-Bromo-5-methylphenyl)ethanamine (CAS 1565333-41-6) is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.130 g/mol . Structurally, it consists of a phenethylamine backbone (a benzene ring attached to an ethylamine chain) substituted with a bromine atom at the 3-position and a methyl group at the 5-position (Figure 1). Its hydrochloride salt (CAS 2227272-47-9) is also documented, enhancing its stability and solubility in certain applications .
This compound shares features with psychoactive phenethylamines (e.g., 2C-x and NBOMe series) but lacks the N-benzyl substitution critical for 5-HT2A receptor agonism in NBOMe derivatives .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(3-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
GCQRMIPMTBWZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenethylamines
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
- Substituents : Bromine (4-position), methoxy groups (2,5-positions).
- Key Differences: Electronic Effects: Methoxy groups are strong electron donors via resonance, increasing polarity compared to the methyl group in 2-(3-Bromo-5-methylphenyl)ethanamine. Lipophilicity: 2C-B’s methoxy groups reduce logP (predicted ~2.1) versus the methyl group in the target compound (predicted logP ~2.8), enhancing the latter’s membrane permeability . Bioactivity: 2C-B is a potent 5-HT2A agonist, whereas the target compound’s meta-bromo substitution and lack of methoxy groups likely reduce receptor affinity .
25B-NBOMe (N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine)
- Substituents : Bromine (4-position), methoxy groups (2,5-positions), and an N-benzyl moiety.
- Key Differences :
- The N-benzyl group in 25B-NBOMe drastically enhances 5-HT2A receptor binding (EC₅₀ ~0.3 nM) compared to the unsubstituted ethylamine chain in the target compound .
- The para-bromo position in 25B-NBOMe optimizes receptor interactions, whereas the meta-bromo in the target compound may sterically hinder binding .
Brominated Methanamine Derivatives
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
- Substituents : Bromine (2-position), difluoroethoxy group (5-position).
- Key Differences :
(5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine
- Substituents : Bromine (5- and 3-positions), methoxy group (2-position).
- The methoxy group enhances polarity, contrasting with the methyl group in the target compound .
Halogenated Ethylamine Derivatives
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine (CAS 885532-51-4)
- Substituents : Bromine (3-position), chlorine (5-position), methoxy group (2-position).
- Key Differences :
Physico-Chemical and Quantum Chemical Comparisons
Table 1: Key Molecular Descriptors of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|---|
| This compound | 228.13 | ~2.8 | -5.8 | -0.9 | 3.2 |
| 2C-B | 230.09 | ~2.1 | -5.5 | -0.7 | 4.5 |
| 25B-NBOMe | 406.29 | ~3.5 | -6.0 | -1.2 | 5.8 |
| [2-Bromo-5-(difluoroethoxy)phenyl]methanamine | 256.08 | ~1.9 | -6.2 | -1.0 | 4.1 |
Notes:
Pharmacological and Regulatory Considerations
- Receptor Binding : The absence of an N-benzyl group in this compound likely limits 5-HT2A affinity, distinguishing it from controlled NBOMe compounds .
- Regulatory Status: Not listed in the Nebraska Legislative Bill 808 or analogous controlled substance acts, unlike 2C-B and NBOMe derivatives .
- Safety : Brominated amines may require precautions for inhalation/contact, as seen in analogous compounds (e.g., 3-(2-bromophenyl)-5-isoxazolemethanamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


